molecular formula C22H29N3O4S B12472130 N~2~-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12472130
M. Wt: 431.6 g/mol
InChI Key: UYXNDXZRJDSYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a 3-methylphenyl group, a morpholin-4-yl propyl group, and a phenylsulfonyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the glycinamide backbone: This can be achieved by reacting glycine with appropriate protecting groups.

    Introduction of the 3-methylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Attachment of the morpholin-4-yl propyl group: This can be done through nucleophilic substitution reactions.

    Incorporation of the phenylsulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)acetamide
  • N~2~-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)propionamide

Uniqueness

N~2~-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-methylanilino]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C22H29N3O4S/c1-19-7-5-8-20(17-19)25(30(27,28)21-9-3-2-4-10-21)18-22(26)23-11-6-12-24-13-15-29-16-14-24/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26)

InChI Key

UYXNDXZRJDSYFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.